REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[NH:12][C:13]2[CH:19]=[C:18](OCCCCCCCCCCCC)[CH:17]=[CH:16][C:14]=2[N:15]=1.NC1N[C:36]2[C:42]([C:43]3C=CC=CC=3)=[CH:41]C=CC=2N=1.NC1N(CCCC)C2C=CC=CC=2N=1.NC1N(C2C=CC=CC=2)C2C=CC=CC=2N=1.NC1N(C(OC)=O)C2C=CC=CC=2N=1>>[N:12]1[C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[NH:15][C:11]=1[NH:10][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][C:5]([C:42]([CH3:43])([CH3:36])[CH3:41])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
4-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-amino-5-dodecyloxybenzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC(=C2)OCCCCCCCCCCCC
|
Name
|
2-amino-4-phenylbenzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(N1CCCC)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(N1C1=CC=CC=C1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(N1C(=O)OC)C=CC=C2
|
Name
|
N-(5-dodecyloxybenzimidazol-2-yl)-4-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(4-phenylbenzimidasol-2-yl)-4-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
there is obtained as a product
|
Name
|
|
Type
|
|
Smiles
|
N1=C(NC2=C1C=CC=C2)NC(C2=CC=C(C=C2)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |